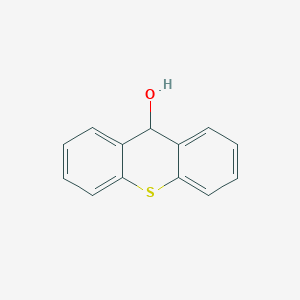

9H-thioxanthen-9-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-thioxanthen-9-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10OS/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNPWQRBFNOGHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Characterization of 9h Thioxanthen 9 Ol Compounds

X-ray Crystallography Studies

Conformational Analysis in the Solid State

In the crystalline state, the thioxanthene (B1196266) ring system, a tricyclic structure featuring a sulfur atom bridging two phenyl rings, is inherently non-planar. Studies on substituted derivatives reveal specific conformations adopted by this framework. For instance, in the crystal structure of 9-[3-(Dimethylamino)propyl]-2-trifluoromethyl-9H-thioxanthen-9-ol, the thioxanthene ring adopts a slightly distorted boat conformation nih.gov. This conformation is quantified by puckering parameters, which describe the deviation from planarity.

Table 1: Puckering Parameters for the Thioxanthene Ring System

| Parameter | Value (Å or °) | Reference |

| Q | 0.591 (2) | nih.gov |

| θ | 92.72 (19) | nih.gov |

| φ | 359.8 (2) | nih.gov |

These parameters characterize the three-dimensional shape of the central six-membered ring. Related sulfur-containing heterocycles, such as phenoxathiin (B166618) and thianthrene (B1682798), also exhibit boat conformations in the solid state, with phenoxathiin showing puckering parameters of Q = 0.267 (3) Å, φ = 179.6 (6)°, and θ = 104.5 (6)°, and thianthrene displaying Q = 0.842 (6) Å, φ = 179.9 (4)°, and θ = 92.9 (4)° sci-hub.se. This suggests that boat-like conformations are a characteristic feature of such tricyclic systems. Furthermore, computational studies on derivatives indicate that substituent arrangements can influence conformational stability, with certain conformers being more energetically favored researchgate.net.

Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, the crystal packing of 9H-thioxanthen-9-ol derivatives is significantly influenced by various intermolecular forces, primarily hydrogen bonding. In the case of 9-[3-(Dimethylamino)propyl]-2-trifluoromethyl-9H-thioxanthen-9-ol, the crystal lattice is stabilized by specific hydrogen bond networks nih.gov.

Table 2: Observed Intermolecular Interactions in a this compound Derivative

| Interaction Type | Donor Moiety | Acceptor Atom | Distance (Å) | Reference |

| Hydrogen Bond (O-H···N) | O-H | N | Not specified | nih.gov |

| Hydrogen Bond (C-H···S) | C-H | S | Not specified | nih.gov |

| Weak C-H···Cg Interaction | C-H | Aromatic Carbon (Cg) | Not specified | nih.gov |

Geometric Analysis of the Thioxanthene Ring System Planarity and Rigidity

The adoption of a "boat conformation" for the central ring, as noted in section 2.2.2, further underscores the system's deviation from planarity. This conformational preference contributes to the rigidity of the core structure, although the precise degree of rigidity can be influenced by substituents. For comparison, related tricyclic systems like phenoxathiin exhibit a dihedral angle of 16.9° between their phenyl rings, while thianthrene shows a larger angle of 52.7° sci-hub.se, indicating varying degrees of non-planarity within this class of compounds. The inherent non-planarity and the specific geometry of the thioxanthene ring system are fundamental to its chemical and physical properties.

Compound List:

this compound

9-[3-(Dimethylamino)propyl]-2-trifluoromethyl-9H-thioxanthen-9-ol

9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol

5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one

(R)-9-(5-methoxy-2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-thioxanthene

1,4-Dihydroxy-9H-thioxanthen-9-one

Thioxanthone

2-isopropyl-9H-thioxanthen-9-one

(2R)-1-(pyrrolidin-1-yl)-3-(9H-thioxanthen-9-yl)propan-2-ol

(2S)-1-(pyrrolidin-1-yl)-3-(9H-thioxanthen-9-yl)propan-2-ol

Computational and Theoretical Chemistry Studies of 9h Thioxanthen 9 Ol

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a crucial tool for understanding a molecule's electronic structure, reactivity, and charge transfer characteristics researchgate.netnih.govresearchgate.netpmf.unsa.ba. The HOMO-LUMO energy gap serves as an indicator of a molecule's chemical stability and its potential for electronic excitation. A smaller energy gap generally suggests higher reactivity and a greater propensity for electron transfer within the molecule researchgate.netpmf.unsa.ba.

For 9H-thioxanthen-9-ol, theoretical calculations have indicated that the HOMO and LUMO energies provide insights into charge transfer processes occurring within the molecule nih.govresearchgate.net. Studies have shown that the distribution of electron density in these orbitals can predict chemical activity and stability nih.gov. The HOMO-LUMO gap is also correlated with properties such as chemical hardness, which quantifies a molecule's resistance to electron distribution changes pmf.unsa.ba.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to examine the electronic structure of molecules by analyzing orbital interactions and delocalization. It helps in understanding hyperconjugation, charge transfer, and the nature of chemical bonds within a molecule researchgate.netnih.govresearchgate.nettandfonline.comresearchgate.netwisc.eduresearchgate.netresearchgate.net. NBO analysis provides a detailed molecular picture of interactions and charge distribution nih.gov.

For this compound, NBO analysis has been employed to investigate the stability arising from hyperconjugative interactions and charge delocalization researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net. These studies help in understanding the Lewis structure of the molecule and quantifying the extent of electron delocalization, which significantly contributes to molecular stability researchgate.netresearchgate.netresearchgate.net. The analysis also aids in understanding intermolecular interactions, such as hydrogen bonding, and their impact on molecular properties tandfonline.comwisc.edu.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational method that visualizes the electron density distribution around a molecule, highlighting regions of positive and negative electrostatic potential. This mapping is invaluable for predicting sites of electrophilic and nucleophilic attack, understanding intermolecular interactions, and identifying hydrogen bonding possibilities nih.govtandfonline.comuantwerpen.besci-hub.se.

MEP maps for this compound have revealed specific charge distributions, with negative potential regions typically located over electronegative atoms like oxygen (e.g., the hydroxyl group) and positive potential regions often found around hydrogen atoms or electron-deficient areas nih.govtandfonline.comuantwerpen.besci-hub.se. These visualizations provide a qualitative understanding of the molecule's reactivity and its interactions with other chemical species tandfonline.comsci-hub.se.

Hyperpolarizability Calculations

Hyperpolarizability calculations are essential for assessing a molecule's potential for nonlinear optical (NLO) properties. The first hyperpolarizability (β) is a key parameter that determines a material's ability to exhibit second-order NLO effects, such as frequency doubling tandfonline.comresearchgate.netresearchgate.netacs.orgajol.infonih.govmdpi.com. Molecules with significant charge transfer and extended π-conjugation systems often exhibit large hyperpolarizabilities.

Spectroscopic Property Simulations and Validation

This section focuses on the theoretical prediction and simulation of spectroscopic properties of this compound, aiming to complement and validate experimental spectroscopic data.

Theoretical Vibrational Wavenumber Prediction and Assignment

The theoretical prediction of vibrational wavenumbers, often performed using Density Functional Theory (DFT) methods like B3LYP, provides a detailed analysis of a molecule's vibrational modes. These calculated frequencies, when validated against experimental Infrared (IR) and Raman spectra, allow for the assignment of specific functional group vibrations and molecular deformations researchgate.netnih.govresearchgate.netresearchgate.netsci-hub.senih.govtandfonline.com.

Studies on this compound and related compounds have demonstrated good agreement between experimentally observed and theoretically calculated vibrational wavenumbers researchgate.netnih.govresearchgate.netresearchgate.netsci-hub.senih.govtandfonline.com. The assignments are typically aided by Potential Energy Distribution (PED) calculations, which quantify the contribution of each internal coordinate to a specific vibrational mode researchgate.netnih.govresearchgate.netresearchgate.netnih.gov. This correlation is crucial for confirming molecular structure and understanding the dynamics of molecular vibrations researchgate.netnih.govresearchgate.netresearchgate.netsci-hub.senih.govtandfonline.com.

Time-Dependent DFT (TDDFT) for Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TDDFT) is a computational method widely used to investigate the electronic excitation energies and corresponding optical properties of molecules, such as UV-Visible absorption spectra acs.orgajol.infogaussian.com. TDDFT calculations provide insights into the electronic transitions from the ground state to excited states, including oscillator strengths, which relate to the intensity of absorption bands acs.orgajol.infogaussian.com.

While direct TDDFT results for this compound were not extensively detailed in the provided snippets, studies on similar organic molecules and related thioxanthene (B1196266) derivatives utilize TDDFT to predict electronic absorption spectra acs.orgajol.infogaussian.com. These calculations are fundamental for understanding a molecule's photophysical behavior and its potential applications in areas like optoelectronics or as chromophores acs.orgajol.infogaussian.com. The methodology involves calculating excitation energies and oscillator strengths, which are then used to simulate UV-Vis spectra, often by fitting the data to Gaussian band shapes acs.orggaussian.com.

Compound List:

this compound

9H-thioxanthen-9-one

9H-thioxanthen-9-one, 2-(1-methylethyl)-

9-phenylthioxanthen-9-ol

9-benzyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol

9-phenyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol

Molecular Dynamics Simulations and Molecular Docking Studies (focused on interaction mechanisms)

Molecular dynamics (MD) simulations and molecular docking studies are computational methodologies used to investigate the behavior and interactions of molecules at an atomic scale. Molecular docking predicts the preferred orientation of a ligand to a biological target, estimating binding affinity and mode, which is crucial for understanding interaction mechanisms nih.govnih.govjppres.com. Molecular dynamics simulations complement these by simulating the temporal evolution of a molecular system, revealing dynamic aspects of interactions, conformational changes, and complex stability nih.govplos.orgbiorxiv.org. These techniques are vital for elucidating how compounds interact with biological targets, aiding in rational drug design and understanding biological processes plos.orgmdpi.comnih.gov.

Molecular Docking Studies

Computational docking studies have been applied to compounds featuring the thioxanthene scaffold to explore their interactions with biological targets. Research on "9H-thioxanthene based FDA-approved drugs" (designated as drugs 1-4) utilized molecular docking to determine their interactions within the active sites of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2) researchgate.net. These analyses indicated that these thioxanthene-based drugs were capable of targeting both VEGFR-2 and COX-2, suggesting potential therapeutic mechanisms researchgate.net.

Additionally, other thioxanthonic and thioxanthene derivatives have demonstrated significant interactions with biological systems. For instance, certain thioxanthonic derivatives have shown P-glycoprotein (P-gp) inhibitory effects, which can potentiate the action of other drugs, particularly against resistant bacterial strains mdpi.com. Molecular docking studies have also explored the affinities and binding modes of specific thioxanthene derivatives with targets such as VEGFR-2 and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) mdpi.com. These findings, while pertaining to derivatives, provide insights into the interaction mechanisms characteristic of the thioxanthene scaffold.

Molecular Dynamics Simulations

Specific molecular dynamics simulations focusing on the interaction mechanisms of this compound were not prominently detailed in the reviewed literature. However, MD simulations are generally employed to provide a dynamic perspective on molecular interactions, complementing docking results nih.govplos.orgbiorxiv.org. These simulations can elucidate the stability of ligand-protein complexes, identify conformational adjustments upon binding, and highlight the role of solvent or specific amino acid residues in mediating interactions over time nih.govnih.gov. For related molecular systems, MD simulations have been instrumental in understanding binding mechanisms by assessing the stability of complexes and characterizing key stabilizing interactions nih.govnih.gov.

Reactivity and Reaction Mechanisms of 9h Thioxanthen 9 Ol and Its Derivatives

Mechanistic Studies of 9H-Thioxanthen-9-one Reduction to 9H-Thioxanthen-9-ol

The conversion of 9H-thioxanthen-9-one to this compound is a fundamental transformation that has been investigated to understand the underlying reaction mechanisms. Various reducing agents, particularly hydride reagents, play a crucial role in these transformations, often proceeding through radical or ionic intermediates.

Formation and Role of Ketyl Radicals and Other Intermediates

The reduction of the carbonyl group in 9H-thioxanthen-9-one can proceed via several pathways, including those involving radical intermediates. Electrochemical reduction studies on related thioxanthen-9-ones have demonstrated the formation of persistent radical anions and dianions, indicating that one-electron transfer processes are significant for this class of compounds rsc.org.

When employing organotin hydrides, such as dibutyltin (B87310) chlorohydride (Bu₂SnClH), in the reduction of thioxanthen-9-one (B50317) derivatives, the formation of ketyl radicals has been proposed as a key intermediate. Specifically, the reduction of substituted thioxanthen-9-ones using Bu₂SnClH can lead to the generation of tributylstannyloxythioxanthyl ketyl radicals researchgate.nettandfonline.comresearchgate.net. These radicals can then undergo further reactions, such as hydrogen atom abstraction or disproportionation, to yield the final reduced products. In some instances, mechanisms involving thioxanthyl cations have also been suggested in conjunction with dibutyltin chlorohydride reductions researchgate.nettandfonline.com.

Table 1: Intermediates in the Reduction of Thioxanthen-9-ones

| Reagent/Condition | Intermediate(s) Formed | Citation(s) |

| Electrochemical Reduction | Radical anions, Dianions | rsc.org |

| Dibutyltin Chlorohydride | Tributylstannyloxythioxanthyl ketyl radicals, Thioxanthyl cations | researchgate.nettandfonline.comresearchgate.net |

| General Reduction | Ketyl radicals | researchgate.nettandfonline.comresearchgate.net |

Influence of Hydride Reagents (e.g., LiAlH₄, Dibutyltin Chlorohydride) on Reaction Pathways

The choice of hydride reagent significantly influences the reaction pathway and the efficiency of the reduction process.

Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a powerful reducing agent commonly used to convert ketones to secondary alcohols. In the context of thioxanthen-9-one, LiAlH₄ effectively reduces the carbonyl group to yield this compound tandfonline.comunibo.it. The reaction is typically carried out in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) unibo.it. A proposed synthetic sequence involves the reduction of thioxanthen-9-one with LiAlH₄ to form this compound, which can then be further processed, for example, through azeotropic dehydration with (Bu₃Sn)₂O to form 9-tributylstannyloxythioxanthen, a precursor for subsequent reduction to thioxanthene (B1196266) tandfonline.com.

Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a milder reducing agent compared to LiAlH₄ and is also effective for the reduction of 9H-thioxanthen-9-one to this compound chemspider.com. This reduction is often performed in alcoholic solvents, such as isopropyl alcohol, sometimes in combination with THF, under reflux conditions chemspider.com. The use of NaBH₄ offers a more accessible and less reactive alternative for this transformation.

Dibutyltin Chlorohydride (Bu₂SnClH): Dibutyltin chlorohydride is a specialized reagent employed for the reduction of various organic functional groups, including thioxanthen-9-ones researchgate.nettandfonline.comresearchgate.net. Its preparation typically involves the disproportionation reaction between dibutyltin dihydride and dibutyltin dichloride tandfonline.com. When used for thioxanthen-9-one reduction, Bu₂SnClH can facilitate pathways involving either ketyl radicals or carbocation intermediates, depending on the specific substrate and reaction conditions researchgate.nettandfonline.comresearchgate.net. The reaction can lead to the formation of thioxanthenes, often via stannylated intermediates tandfonline.com.

Table 2: Hydride Reagents in Thioxanthen-9-one Reduction

| Reagent | Typical Product(s) | Reaction Conditions / Notes | Citation(s) |

| Lithium Aluminum Hydride (LiAlH₄) | This compound | Ethereal solvents (e.g., Et₂O, THF); effective for ketone to alcohol reduction. | tandfonline.comunibo.it |

| Sodium Borohydride (NaBH₄) | This compound | Alcoholic solvents (e.g., IPA) with THF; milder conditions, often reflux. | chemspider.com |

| Dibutyltin Chlorohydride (Bu₂SnClH) | Thioxanthenes (via intermediates) | Can involve ketyl radicals or carbocations; used for substituted thioxanthen-9-ones. | researchgate.nettandfonline.comresearchgate.net |

Photoreactivity and Photoinduced Processes

The thioxanthene core, particularly in its thioxanthen-9-one form, can participate in various photochemical processes, acting as a sensitizer (B1316253) or undergoing transformations upon light irradiation. These processes often involve electron transfer or the generation of reactive species.

Photoinduced Electron Transfer Reactions

While direct studies on the photoinduced electron transfer (PET) of this compound itself are not extensively detailed in the provided snippets, the broader thioxanthene system and related chromophores exhibit such behavior. Thioxanthen-9-one can function as a photosensitizer, where its excited states can be reduced by electron donors, initiating photochemical reactions scispace.com. In related systems like azaoxatriangulenium fluorophores, PET is a significant quenching mechanism, with some molecules acting as electron acceptors and others capable of both donating and accepting electrons researchgate.net. The exploration of PET in these systems highlights the potential for light-driven electron transfer events within thioxanthene-based molecules scispace.comresearchgate.netresearchgate.netacs.org.

Triplet State Dynamics and Quenching Mechanisms

The triplet states of carbonyl compounds, including thioxanthen-9-one, are known to be reactive and can engage in hydrogen atom abstraction or electron transfer reactions scispace.com. The dynamics of these triplet states are influenced by various quenching mechanisms. Common deactivation pathways for excited states include intersystem crossing (ISC) to the triplet manifold and quenching by molecular oxygen acs.org. Laser flash photolysis experiments are instrumental in elucidating the timescales and mechanisms of these processes, providing insights into the behavior of triplet states in photochemical reactions researchgate.net.

Photochemical Generation of Reactive Species (e.g., Trityl Cation)

A significant photochemical application of thioxanthen-9-one derivatives lies in their ability to act as acid photogenerators, specifically for the production of the trityl cation researchgate.net. Certain cationic thioxanthen-9-one derivatives, such as specific thioxanthenium salts, undergo photochemical cleavage upon irradiation to release the highly reactive trityl cation researchgate.net. This generated trityl cation, a potent Lewis acid, can then catalyze various reactions, including the detritylation of oligonucleotides during synthesis researchgate.netresearchgate.net. The efficiency of these photogenerators is often dependent on the specific structure of the thioxanthen-9-one derivative and the reaction medium, with dichloromethane (B109758) being noted as an effective solvent for detritylation reactions researchgate.net. The structural characteristics of the thioxanthene core, such as the bond lengths involving sulfur, can influence the stability and electrophilicity of carbocations derived from it researchgate.netacs.org.

Table 3: Photochemical Generation of Reactive Species by Thioxanthen-9-one Derivatives

| Thioxanthen-9-one Derivative | Reactive Species Generated | Photochemical Application | Citation(s) |

| Cationic thioxanthen-9-one derivatives (e.g., thioxanthenium salts) | Trityl cation | Acid photogenerators, Detritylation in oligonucleotide synthesis | researchgate.netresearchgate.net |

| 10-(4-Heptyloxyphenyl)-9-oxo-2-(N,N,N-triethylammonio)methyl-9H-thioxanthenium hexafluorophosphate (B91526) | Trityl cation | Photoactivator of detritylation | researchgate.net |

| 2,4-Diethyl-10-(4-heptyloxyphenyl)-9-oxo-9H-thioxanthenium hexafluorophosphate | Trityl cation | Photoactivator in automated DNA synthesizer | researchgate.net |

Compound List:

this compound

9H-Thioxanthen-9-one

Lithium Aluminum Hydride (LiAlH₄)

Sodium Borohydride (NaBH₄)

Dibutyltin Chlorohydride (Bu₂SnClH)

Dibutyltin Dihydride

Dibutyltin Dichloride

(Bu₃Sn)₂O (Bis(tributyltin) oxide)

9-Tributylstannyloxythioxanthen

Tributylstannyloxythioxanthyl ketyl radical

Thioxanthene

Thioxanthyl cation

Trityl cation (Tr⁺)

2-Propoxythioxanthen-9-one

2-chloro-4-methylthioxanthen-9-one

Tributylstannyloxythioxanthene

2-Propoxythioxanthen

2-chloro-4-methylthioxanthen

Miracil D (Lucanthone)

Hycanthone (Etrenol)

2-Methyl-9H-thioxanthene-9-one

2-Methyl-9H-thioxanthene-9-one S,S-dioxide

10-(4-Heptyloxyphenyl)-9-oxo-2-(N,N,N-triethylammonio)methyl-9H-thioxanthenium bis(hexafluorophosphate)

2,4-Diethyl-10-(4-heptyloxyphenyl)-9-oxo-9H-thioxanthenium hexafluorophosphate

Supramolecular Chemistry and Host Guest Interactions of 9h Thioxanthen 9 Ol Derivatives

Design and Synthesis of Inclusion Compounds

The design of effective host molecules typically involves creating rigid, bulky structures that can accommodate guest molecules within defined cavities ajol.info. Derivatives of 9H-thioxanthen-9-ol have been synthesized with the aim of developing such host capabilities. Research has focused on creating bis(9-amino-9-aryl-9H-thioxanthenes) by modifying the this compound core. These syntheses generally involve preparing the corresponding 9-phenyl-9H-thioxanthen-9-ols, which are then converted into perchlorate (B79767) salts. Subsequent reaction of these salts with appropriate diamines yields the desired bis(thioxanthenyl)amine derivatives, which can act as host molecules ajol.info.

These synthesized host compounds are then assessed for their inclusion potential by allowing them to crystallize slowly from various organic solvents, including single and binary mixtures. Studies have shown that specific derivatives exhibit a notable ability to enclathrate (trap) solvent molecules within their crystal lattices, forming inclusion compounds ajol.inforesearchgate.net. For instance, N,N'-bis(9-phenyl-9H-xanthen-9-yl)butane-1,4-diamine (H2), a related xanthene analogue, demonstrated effective complexation with several saturated six-membered ring guest solvents dntb.gov.uaresearchgate.net.

Investigation of Enclathration Phenomena and Host-Guest Stoichiometries

Once inclusion ability is established, the nature of the enclathration phenomenon and the resulting host-guest stoichiometries are investigated. The bis(9-amino-9-aryl-9H-thioxanthenes) and related compounds have been shown to enclathrate various organic solvents ajol.inforesearchgate.net. The precise ratios of host to guest molecules within these complexes are typically determined using techniques such as ¹H-Nuclear Magnetic Resonance (¹H-NMR) spectroscopy ajol.info.

Studies have revealed that the favored host:guest ratios in these thioxanthene-based inclusion complexes are predominantly 1:1. However, other ratios, including 2:1, 4:3, and 3:2, have also been observed less frequently, depending on the specific host derivative and the guest molecule ajol.info. For example, in studies involving related xanthene hosts, N,N'-bis(9-phenyl-9H-xanthen-9-yl)propane-1,3-diamine (H1) formed a 2:3 host:guest complex with dioxane, while N,N'-bis(9-phenyl-9H-xanthen-9-yl)butane-1,4-diamine (H2) formed complexes with dioxane, morpholine (B109124), and tetrahydropyran (B127337) with 1:2 stoichiometries, and with piperidine (B6355638) at a 1:1 ratio dntb.gov.uaresearchgate.net. Some hosts have also demonstrated the capacity to entrap molecules directly from the vapor phase ajol.inforesearchgate.net.

Characterization of Inclusion Complexes

Characterizing the formed inclusion complexes provides critical insights into their structure, stability, and the nature of host-guest interactions. Techniques like X-ray crystallography and thermal analysis are instrumental in this regard.

X-ray Crystallography of Clathrate Structures

X-ray crystallography is a powerful tool for elucidating the precise three-dimensional arrangement of atoms within a crystal, including the spatial relationship between host and guest molecules azolifesciences.com. While specific detailed crystal structures for the thioxanthene (B1196266) derivatives acting as hosts are not extensively detailed in the provided snippets, X-ray diffraction data has been employed to understand host-guest interactions within the crystal lattice and to explain observed selectivity researchgate.netdntb.gov.ua. Single-crystal X-ray crystallography has been used to determine the crystal structure of inclusion complexes formed by related xanthene analogues, revealing how guest molecules occupy discrete cages or channels within the host framework researchgate.netdntb.gov.ua.

Thermal Analysis (DSC, TGA) for Complex Stability Assessment

Thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for assessing the thermal stability of inclusion complexes eag.comlabmanager.com. TGA measures changes in sample mass as a function of temperature, indicating decomposition or loss of volatile components (guests), while DSC detects heat flow associated with phase transitions, such as guest release or melting eag.comlabmanager.com.

Studies have utilized DSC and TGA to evaluate the stability of thioxanthene-based clathrate complexes. These analyses help determine the temperature at which guest molecules are released and compare the stability of different complexes. For instance, it has been observed that dichloromethane (B109758) is retained most strongly, while complexes with dimethylformamide (DMF) are the least thermally stable ajol.info. Furthermore, the onset temperature of guest release (Ton) has been used to quantify relative stabilities, with some studies indicating that complexes with favored guests (e.g., dioxane and morpholine for H2) exhibit greater thermal stability compared to those with less favored guests (e.g., piperidine and tetrahydropyran) dntb.gov.ua.

Selectivity Studies in Host-Guest Systems

A key aspect of host-guest chemistry is the selectivity of the host molecule, meaning its preference for binding certain guest molecules over others, especially when presented with a mixture rsc.org. Thioxanthene derivatives have been investigated for their selective binding capabilities. Competition experiments, where a host is crystallized from a mixture of potential guests, are employed to determine the relative affinities of the host for different guest species researchgate.netdntb.gov.ua.

Research has indicated that the selectivity order of guests is not necessarily correlated with their thermal stabilities researchgate.net. For example, in competition experiments, certain hosts showed a consistent preference for specific guests, even when present at lower concentrations researchgate.net. Related xanthene hosts have demonstrated selectivity for dioxane and morpholine over piperidine and tetrahydropyran, with their complexes showing greater thermal stability dntb.gov.ua. In some cases, enhanced selectivity for specific isomers has been observed when hosts are crystallized from mixed solvent systems, suggesting that the host's structure and the crystallization conditions play a role in molecular recognition dntb.gov.ua.

Potential for Chiral Resolution via Enclathration Processes

Chiral resolution, the separation of enantiomers (mirror-image isomers of a molecule), is vital in many fields, particularly pharmaceuticals, as enantiomers can exhibit vastly different biological activities ardena.comlibretexts.org. While the general principles of chiral resolution often involve creating a chiral environment, the specific application of thioxanthene derivatives for this purpose through enclathration is less clearly established in the provided literature snippets.

Some research mentions the potential for "optically active pure chiral hosts" to provide a chiral trapping environment for separating racemic mixtures ajol.info. However, the thioxanthene derivatives primarily discussed in the context of inclusion compounds ajol.inforesearchgate.net are not explicitly described as being chiral themselves or being used for the chiral resolution of guest molecules. One snippet refers to a "chiral host compound which was derived from tartaric acid" and its effectiveness in resolving bicyclic enones, but this pertains to a xanthene derivative, not a thioxanthene host in this context researchgate.net. Therefore, while the broader field of supramolecular chemistry utilizes host-guest interactions for chiral resolution, direct evidence for thioxanthene derivatives being employed in this specific manner is limited within the scope of the provided information.

Applications in Materials Science and Organic Electronics

Photoinitiators for Polymerization Reactions

Thioxanthone derivatives are well-established as efficient photoinitiators, playing a crucial role in initiating radical polymerization reactions upon exposure to light. Their ability to absorb UV and visible light, coupled with their photochemical reactivity, makes them valuable in various curing and printing technologies.

The development of highly efficient photoinitiator systems often involves modifying the thioxanthone structure to enhance its absorption characteristics, quantum yields, and initiation rates. Isopropyl thioxanthone (ITX) is a widely used photoinitiator, known for its effectiveness in direct laser writing (DLW) processes acs.org. Research has focused on designing derivatives that improve upon ITX's performance. For instance, 2,7-bis[(4-(dimethylamino)phenyl ethynyl)-9H-thioxanthen-9-one] (BDAPT) has demonstrated a fivefold improvement in the writing threshold compared to ITX in two-photon polymerization (TPP) acs.orgnih.gov. Other thioxanthone derivatives, such as 2,4-diethyl-7-(N-phenylanilino)thioxanthene-9-one, have shown monomer conversion rates in the range of 15% to 33% for methyl methacrylate (B99206) google.com. Furthermore, N-(9-oxo-9H-thioxanthen-2-yl) acrylamide (B121943) (TXAM) has been developed as a one-component photoinitiator sensitive to LED irradiation acs.org.

Table 1: Performance of Thioxanthone-Based Photoinitiators

| Compound Name | Application Type | Key Performance Metric | Reference(s) |

| Isopropyl thioxanthone (ITX) | TPP/DLW | Baseline photoinitiator | acs.orgacs.orgnih.gov |

| 2,7-bis[(4-(dimethylamino)phenyl ethynyl)-9H-thioxanthen-9-one] (BDAPT) | TPP/DLW | 5x improvement in writing threshold over ITX | acs.orgnih.gov |

| 2,4-diethyl-7-(N-phenylanilino)thioxanthene-9-one | Radical Polymerization | 15-33% conversion (MMA) | google.com |

| N-(9-oxo-9H-thioxanthen-2-yl) acrylamide (TXAM) | One-component Photoinitiator | LED sensitive | acs.org |

| 2,4-Diethyl-thioxanthen-9-one derivatives | Radical Polymerization | Efficient photosensitizers | rsc.orgmdpi.com |

The demand for water-soluble photoinitiators has grown, particularly for biomedical applications and waterborne coatings. Thioxanthone derivatives have been modified to enhance their water solubility. For example, compounds like 2-hydroxy-3-(3,4-dimethyl-9-oxo-9H-thioxanthen-2-yloxy)-N,N,N-trimethyl-1-propanium chloride (QXT) have been investigated for use in dental composites, showing promising bond strength researchgate.net. Other water-soluble derivatives, such as 1-substituted derivatives of 2-hydroxy-3-(9-oxo-9H-thioxanthene-4-yloxy)-N,N,N-trimethyl-l-propanaminium chloride salts, have been synthesized, although substitution at the 1-position was found to reduce photoinitiator activity acs.org. Polymeric thioxanthone derivatives, such as p(PEGDA575-TX), have also been developed, offering water solubility and polymerizable properties researchgate.net. Patent literature describes various water-soluble thioxanthone derivatives, often incorporating hydrophilic groups like quaternary ammonium (B1175870) salts or phosphonates, designed for aqueous photopolymerizable systems google.comgoogle.comgoogle.com.

Table 2: Water-Soluble Thioxanthone Derivatives as Photoinitiators

| Compound Name / Class | Key Feature(s) | Application Focus | Notes | Reference(s) |

| 2-hydroxy-3-(3,4-dimethyl-9-oxo-9H-thioxanthen-2-yloxy)-N,N,N-trimethyl-1-propanium chloride (QXT) | Water-soluble | Dental composites | Promising instant bond strength | researchgate.net |

| 1-substituted derivatives of 2-hydroxy-3-(9-oxo-9H-thioxanthene-4-yloxy)-N,N,N-trimethyl-l-propanaminium chloride salts | Water-soluble | Photopolymerization | 1-substitution deactivates excited states, reducing activity | acs.org |

| p(PEGDA575-TX) | Water-soluble, Polymerizable, TX-functional | Photopolymerization | Absorbs ~404 nm, potential in waterborne systems | researchgate.net |

| Thioxanthone derivatives with sulfonate or carboxylate groups | Water-soluble | Aqueous photopolymerizable systems | High reactivity under long-wave UV light | google.com |

| Thioxanthone derivatives with bisphosphonic acid groups | Water-soluble | Photopolymerization of PEGDA and acrylamide | Excellent water-solubility (e.g., 86 g L⁻¹ for TXBP2) | researchgate.net |

Thioxanthone derivatives have found significant application in nanolithographic printing, particularly in direct laser writing (DLW) and two-photon polymerization (TPP). These techniques leverage the nonlinear absorption properties of photoinitiators to achieve high spatial resolution at the nanoscale. ITX is a common photoinitiator in DLW due to its efficient photoinitiation abilities and its capacity for light-induced inhibition acs.org. Research has focused on developing thioxanthone-based photoinitiators with improved two-photon absorption cross-sections and lower writing thresholds. Derivatives like BDAPT have shown a fivefold improvement in writing threshold over ITX, indicating enhanced performance for high-throughput 3D nanoprinting acs.orgnih.gov. Other modified thioxanthones have also been synthesized and characterized for their potential in advanced nanolithography, aiming to reduce power requirements and improve resolution acs.orgnsf.govpurdue.edu.

Table 3: Thioxanthone Derivatives in Nanolithography

| Compound Name | Technique | Performance Metric | Notes | Reference(s) |

| Isopropyl thioxanthone (ITX) | TPP/DLW | Baseline photoinitiator | Commonly used, exhibits inhibition properties | acs.orgacs.orgnih.govpurdue.edu |

| 2,7-bis[(4-(dimethylamino)phenyl ethynyl)-9H-thioxanthen-9-one] (BDAPT) | TPP/DLW | 5x improvement in writing threshold over ITX | Enhanced two-photon absorption properties | acs.orgnih.gov |

| 2-Isopropyl-7-(pyridin-4-yl)-9H-thioxanthen-9-one (ITX-Pyridine) | TPP/DLW | Improved photoinitiating performance | Tailored optical properties | nsf.govpurdue.edu |

| Thioxanthone-based photoinitiators with modulated donor/acceptor qualities | TPP/DLW | Enhanced two-photon polymerization initiation | Potential for superresolution properties | acs.orgpurdue.edu |

| 2,4-Diethyl-9H-thioxanthen-9-one | TPP | Enhanced polymerization | Used for two-photon polymerization | google.com |

Exploration of Water-Soluble Photoinitiator Systems[12],

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Thioxanthone derivatives have garnered significant interest for their application in OLEDs, particularly as emitters for Thermally Activated Delayed Fluorescence (TADF) and for their general electroluminescent properties. The thioxanthone core can be functionalized to tune charge transport, emission color, and efficiency.

TADF emitters are crucial for achieving high internal quantum efficiencies in OLEDs by harvesting both singlet and triplet excitons. Thioxanthone derivatives have emerged as promising candidates for TADF emitters due to their tunable donor-acceptor (D-A) structures, which facilitate a small singlet-triplet energy gap (ΔEST) necessary for efficient reverse intersystem crossing (RISC). Thioxanthone units, often functionalized with electron-donating moieties like carbazole (B46965) or phenoxazine, have been designed to emit light across the visible spectrum. For instance, thioxanthone derivatives with carbazole donors have shown blue prompt fluorescence with high photoluminescence quantum yields (PLQYs) and efficient TADF properties, enabling OLEDs with external quantum efficiencies (EQEs) up to 24.4% acs.orgnih.gov. The incorporation of a phenyl ring between donor and acceptor units in thioxanthone derivatives has been shown to tune emission from green to blue rsc.org. Specific emitters like CC-TXO-I, combining a bicarbazole donor with a thioxanthone-9-one (TXO) acceptor, have demonstrated fast RISC rates (around 107 s-1), contributing to efficient blue TADF purdue.edu. Thioxanthone-9,10-dioxide (TXO) derivatives have also been utilized, with some showing red/orange emission in TADF polymers rsc.org.

Table 4: Thioxanthone Derivatives as TADF Emitters in OLEDs

| Compound Name / Class | Donor / Acceptor Moieties | Emission Color | PLQY / EQE Metrics | Notes | Reference(s) |

| Thioxanthone derivatives with carbazole/phenoxazine donors | D-A or D-A-D structures | Blue, sky blue, green, yellow | PLQY up to 50%; EQE 0.9–10.3% | Efficient TADF, tunable emission based on donor substituents | acs.org |

| 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide (TXO-TPA) | Diphenylamino-phenyl (D) / TXO (A) | Red/Orange | Max EQE 10.44% | TADF polymers, efficient solution-processed OLEDs | rsc.org |

| CC-TXO-I (Bicarbazole donor + TXO acceptor) | Bicarbazole (D) / TXO (A) | Blue | Fast RISC (~107 s-1) | Efficient blue TADF emitter | purdue.edu |

| Thioxanthone moiety | Acceptor unit | N/A | Valuable building block for TADF, EQEs up to 24.4% | Modifications of molecular structures achieved high EQEs | |

| Thioxanthone derivatives with phenyl ring insertion | Carbazole (D) / SOXO (A) | Blue | Improved kr and kRISC | Tunable emission from green to blue | rsc.org |

| 9H-thioxanthen-9-one-S,S-dioxide (SOXO) based TADF emitters | D-A or D-A-D structures | Blue to Yellow | Efficient solid-state luminescence | Color tuning via sulfur atom valence state | acs.org |

Beyond TADF, thioxanthone derivatives exhibit favorable electroluminescent properties for general OLED applications. Their robust photostability and luminescence allow them to function effectively as emissive materials. Studies have shown that various substituted thioxanthones can produce electroluminescence across the blue, sky blue, green, and yellow regions of the spectrum, with EQEs ranging from 0.9% to 10.3% acs.org. Thioxanthen-9-one (B50317) oxide derivatives have been explored as organic luminescent layers, contributing to high device efficiency and low turn-on voltages google.com. Furthermore, thioxanthone-9,10-dioxide (TXO) has been identified as an excellent acceptor unit for constructing intramolecular charge transfer chromophores, leading to excellent OLED performance, including exciplex OLEDs achieving EQEs up to 16.9% washington.edu. The ability to tune the electronic and optical properties through structural modifications makes thioxanthone derivatives versatile components for next-generation displays and lighting.

Role as Thermally Activated Delayed Fluorescence (TADF) Emitters[10],

Electrochromic Materials Development

While research into electrochromic materials often highlights polymers derived from thioxanthene-9-one derivatives, 9H-thioxanthen-9-ol itself plays a role in the development of advanced electronic materials with electrochromic-like switching capabilities. Specifically, this compound serves as a precursor in the synthesis of molecular switches, such as anthracene-extended bis-thiaxanthylidene derivatives rug.nl. These molecular switches are designed for applications in organic molecular electronics, including molecular tunneling junction devices.

These systems are characterized by their multi-state switching behavior, where reversible interconversions between different states can be controlled by external stimuli, including electrical signals rug.nl. This electrical control over structural or electronic states, leading to changes in optical properties, aligns with the fundamental principles of electrochromism. The ability to achieve a three-state variable resistor functionality with large on/off ratios makes these materials promising for nonvolatile memory devices rug.nl. The thioxanthene (B1196266) core, including the this compound moiety, contributes to the electronic properties that enable such switching phenomena.

For context, related thioxanthene derivatives, specifically 9H-thioxanthene-9-one and its S,S-dioxide, have been incorporated as pendant groups in polyimides. These polyimides exhibit electrochromic behavior, displaying distinct absorption bands under electrochemical reduction conditions. For instance, polyimides with pendant Th(O)S groups showed absorption bands at 363, 409, and 683 nm, while those with Th(O)SO2 pendant groups displayed bands at 355 and 644 nm, attributed to the formation of radical anion states within the polymer layer nsc.rursc.org. While these studies focus on the ketone derivatives, they underscore the electroactive potential of the thioxanthene scaffold in materials science.

Utility as Chemical Intermediates in Advanced Materials Synthesis

This compound serves as a valuable chemical intermediate in the synthesis of complex organic molecules and advanced materials. Its structure allows for further functionalization, enabling the creation of novel compounds with tailored properties.

One significant application involves its use in the synthesis of anthracene-extended bis-thiaxanthylidene switches. In this context, this compound is a key building block for constructing these sophisticated molecular systems, which are integral to the development of molecular electronics rug.nl.

Furthermore, derivatives of this compound have been synthesized and utilized as intermediates for creating biologically relevant molecules. For example, trifluoromethyl-substituted this compound derivatives, such as 9-benzyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol, are prepared via Grignard reactions with the corresponding thioxanthen-9-one precursors mdpi.com. These tertiary alcohol derivatives are then employed in subsequent coupling reactions, such as the reaction with L-cysteine, to yield new compounds with potential applications in medicinal chemistry mdpi.com. This highlights the versatility of this compound as a starting material for constructing molecules with specific functionalities.

Data Table 1: Electrochromic-Related Properties of Thioxanthene Derivatives in Polyimides

| Pendant Group Type | Absorption Bands (nm) | Potential Sweep Range (V) | Associated Electronic State | Reference |

| Th(O)S | 363, 409, 683 | 0 > E > -2.1 | Radical Anion | nsc.ru |

| Th(O)SO2 | 355, 644 | 0 > E > -2.1 | Radical Anion | nsc.ru |

Data Table 2: this compound as a Chemical Intermediate

| Intermediate / Derivative | Application in Synthesis | Key Reaction Step(s) | Resulting Material Class / Application | Reference |

| This compound | Synthesis of molecular switches | Incorporated into anthracene-extended bis-thiaxanthylidene structures | Molecular tunneling junction devices, multi-state electronic switches | rug.nl |

| 9-benzyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol (and similar) | Precursor for functionalized molecules | Grignard reaction with benzyl (B1604629) magnesium chloride; Coupling with L-cysteine | Novel organic compounds, potential medicinal chemistry applications | mdpi.com |

Advanced Analytical Methodologies for 9h Thioxanthen 9 Ol and Derivatives

Development of Spectrophotometric Methods for Determination

While specific spectrophotometric methods directly targeting 9H-thioxanthen-9-ol were not extensively detailed in the reviewed literature, spectrophotometry remains a foundational analytical technique. General spectrophotometric methods exist for the determination of thiols, often involving colorimetric reactions with specific reagents in the presence of oxidizing agents researchgate.net. For instance, a method utilizing N,N-dimethyl-p-phenylenediamine (DMPD) in acidic solution with Fe³⁺ as an oxidizing agent has been developed for various thiol-containing compounds, measuring absorbance at specific wavelengths researchgate.net. However, the application of such general methods to the specific thioxanthene (B1196266) scaffold would require tailored development and validation to ensure selectivity and sensitivity for this compound.

Chromatographic Techniques for Analysis (HPLC, HPTLC, LC-MS)

Chromatographic techniques are paramount for the separation, identification, and quantification of this compound and its derivatives due to their ability to resolve complex mixtures and provide high sensitivity.

High-Performance Liquid Chromatography (HPLC): HPLC is widely utilized for purity determination and the separation of thioxanthene derivatives from related compounds vulcanchem.com. Reversed-phase HPLC (RP-HPLC) methods employing C18 columns are common, often utilizing mobile phases consisting of acetonitrile (B52724) or methanol (B129727) mixed with water, sometimes with the addition of acids like phosphoric or formic acid for improved peak shape and MS compatibility sielc.comsielc.comresearchgate.net. For example, methods have been developed for the separation of 2,4-diethyl-9H-thioxanthen-9-one and 1-methoxy-9H-thioxanthen-9-one using a Newcrom R1 column with acetonitrile, water, and phosphoric acid sielc.comsielc.com. Similarly, a validated HPLC method for a related xanthone (B1684191) derivative employed a C18 column with a methanol-water mobile phase containing acetic acid researchgate.net. HPLC coupled with UV detection is a standard approach, while coupling with Mass Spectrometry (LC-MS) offers enhanced selectivity and sensitivity.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC has been successfully applied for the quantification of thioxanthene derivatives like isopropyl-9H-thioxanthen-9-one (ITX) in various matrices such as milk, yogurt, and fat nih.govscience.gov. These methods typically involve silica (B1680970) gel 60 or RP18 HPTLC plates. Mobile phases commonly include mixtures like toluene/n-hexane or acetonitrile/water nih.govscience.gov. Detection is often achieved through fluorescence measurement (e.g., at 254/>400 nm) nih.govscience.gov. HPTLC methods have demonstrated high throughput, with development times as short as 7 minutes for multiple separations nih.govscience.gov. Limits of detection (LOD) have been reported as low as 64 pg for ITX on both silica gel and reversed-phase plates nih.govscience.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: LC-MS and particularly LC-MS/MS (tandem mass spectrometry) are highly sensitive and selective techniques suitable for trace determination. These methods are invaluable for analyzing thioxanthene derivatives in complex samples, such as those encountered in food packaging migration studies nih.govresearchgate.net. For instance, a simple LC-MS/MS method using multiple reaction monitoring (MRM) has been developed for the trace determination of ITX in packaged beverages nih.govresearchgate.net. This approach allows for the detection of analytes at very low levels, with a method quantitation limit of 0.50 µg/kg reported for ITX in beverages nih.govresearchgate.net. Gas Chromatography-Mass Spectrometry (GC-MS) is also applicable, particularly for volatile derivatives or silylated forms of thioxanthene compounds vulcanchem.com. Furthermore, GC-MS/MS in selected reaction monitoring (SRM) mode has been validated for ITX in milk samples, achieving low microgram per liter detection limits nih.gov.

Table 1: Chromatographic Parameters for Thioxanthene Derivatives

| Compound | Technique | Stationary Phase | Mobile Phase | Detection | Reference |

| 2,4-Diethyl-9H-thioxanthen-9-one | HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV | sielc.com |

| 1-Methoxy-9H-thioxanthen-9-one | HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV | sielc.com |

| 1,3-Dihydroxy-2-methylxanthone | HPLC | C18 | Methanol-Water (90:10, v/v) + 1% Acetic Acid | UV (237 nm) | researchgate.net |

| Isopropyl-9H-thioxanthen-9-one (ITX) | HPTLC | Silica gel 60 | Toluene/n-Hexane (4:1, v/v) | Fluorescence | nih.govscience.gov |

| Isopropyl-9H-thioxanthen-9-one (ITX) | HPTLC | RP18 | Acetonitrile/Water (9:1, v/v) | Fluorescence | nih.govscience.gov |

| Isopropyl-9H-thioxanthen-9-one (ITX) | LC-MS/MS | Not specified | Acetonitrile:Water (60:40, v/v) | MS/MS | nih.govresearchgate.net |

| 9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol | HPLC | Not specified | Not specified | Not specified | vulcanchem.com |

Method Development and Validation for Trace Determination

The development and validation of analytical methods are crucial for ensuring the reliability and accuracy of trace determinations of thioxanthene derivatives. Key validation parameters include limit of detection (LOD), limit of quantitation (LOQ), linearity, precision (repeatability and intermediate precision), and accuracy (trueness/recovery).

Methods for ITX in milk and baby milk samples, utilizing solid-phase extraction (SPE) followed by GC-MS/MS in SRM mode, have been validated. These methods achieved LOD and LOQ values in the low µg/L range. Linearity was established within the 0.5–500 µg/L range. Precision was demonstrated with relative standard deviation (RSD) values below 2% for both intra-day repeatability and inter-day precision. Recovery studies yielded values between 92.0% and 102.0%, indicating good trueness even in the presence of high fat content nih.gov.

A validated LC-MS/MS method for ITX in packaged beverages demonstrated excellent precision, with 3-day interday precision data showing an RSD of 0.72% (n=10) and intraday precision data an RSD of 0.52% (n=10) for a 0.10 µg/L standard solution. Accuracy was assessed using spiked samples, with recoveries ranging from 97.0% to 103.0% at concentration levels of 2.5, 100, and 500 µg/kg. The method quantitation limit was reported as 0.50 µg/kg nih.govresearchgate.net.

HPTLC methods for ITX have shown good repeatability, with coefficients of variation (CV) of 1.1% for ITX on silica gel plates and 2.9% on reversed-phase plates at specific concentrations nih.govscience.gov. Linearity was also established, with polynomial regression yielding a relative standard deviation (sdv) of ±1.51% (r = 0.99981) in the working range of 20–200 µg/kg science.gov.

Table 2: Method Validation Parameters for Isopropyl-9H-thioxanthen-9-one (ITX)

| Parameter | Method 1 (GC-MS/MS) nih.gov | Method 2 (LC-MS/MS) nih.govresearchgate.net | Method 3 (HPTLC) nih.govscience.gov |

| LOD/LOQ | Low µg/L | 0.50 µg/kg (MQL) | 64 pg (LOD) |

| Linearity Range | 0.5–500 µg/L | Not specified | 20–200 µg/kg |

| Intra-day Precision (RSD) | < 2% | 0.52% (n=10) | 1.1% (silica), 2.9% (RP) |

| Inter-day Precision (RSD) | < 2% | 0.72% (n=10) | Not specified |

| Accuracy (Recovery) | 92.0–102.0% | 97.0–103.0% | Not specified |

Applications in Environmental Research and Contaminant Analysis (e.g., migration from packaging materials)

Thioxanthene derivatives, particularly isopropyl-9H-thioxanthen-9-one (ITX), are relevant in environmental research, primarily concerning their migration from food packaging materials into food products and beverages. This migration can occur during storage, transportation, or processing, potentially introducing contaminants into the food chain nih.govmdpi.com.

Analytical methods, such as LC-MS/MS and GC-MS/MS, are employed to detect and quantify ITX in various food matrices (e.g., milk, yogurt, beverages) and to study its migration from packaging materials, including printed inks nih.govresearchgate.netnih.govresearchgate.netphytocontrol.com. Studies have investigated the migration of ITX from printed food packaging into beverages, establishing methods with low detection limits to monitor these low-level contaminants nih.govresearchgate.net. The presence of ITX in packaging materials is often linked to its use as a photoinitiator sigmaaldrich.com.

Factors influencing the migration of chemicals from packaging include the physicochemical properties of the food (e.g., fat content, acidity), storage temperature, contact time, and the permeability and composition of the packaging material itself nih.govmdpi.com. For instance, fatty foods tend to enhance the migration of lipophilic compounds nih.govmdpi.com. Analytical techniques are essential for assessing the safety of recycled plastic packaging and for ensuring compliance with regulatory limits on specific migrants nih.govmst.dk.

Q & A

Basic Research Questions

Q. How is the molecular structure of 9H-thioxanthen-9-ol characterized in synthetic chemistry research?

- Methodological Answer : Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, the IUPAC InChIKey (CVZUPKFPOSRRSK-UHFFFAOYSA-N) and molecular formula (C₁₃H₁₀O₂) are derived from standardized databases like NIST . Physical properties such as melting point (122–124°C) and boiling point (275.5°C) are validated using differential scanning calorimetry (DSC) and gas chromatography (GC) .

Q. What purification techniques are recommended for isolating this compound derivatives?

- Methodological Answer : Column chromatography with silica gel (using ethyl acetate/hexane gradients) is standard. For thermally stable compounds, recrystallization in ethanol or dichloromethane is preferred. Purity is confirmed via HPLC (≥95% area under the curve) and thin-layer chromatography (TLC) with UV visualization .

Q. How can researchers mitigate hazards during handling of this compound?

- Methodological Answer : Safety protocols include:

- Use of fume hoods to avoid inhalation of vapors.

- Personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.

- Immediate decontamination of spills with ethanol and inert adsorbents (e.g., vermiculite).

- Storage at –20°C in airtight containers away from oxidizers .

Advanced Research Questions

Q. What strategies optimize the synthesis of 2-hydroxy-2'-aroyl-1,1'-biaryls from this compound derivatives?

- Methodological Answer : Oxidative ring-opening reactions under oxygen-free conditions (argon atmosphere) with catalysts like Pd(OAc)₂ and ligands (e.g., BINAP) yield biaryl products. Reaction progress is monitored via in-situ FTIR to track carbonyl group formation. Yields are improved by optimizing temperature (80–100°C) and solvent polarity (DMF or toluene) .

Q. How can conflicting spectral data for novel this compound analogs be resolved?

- Methodological Answer :

Cross-validate NMR peaks with computational simulations (DFT or Gaussian).

Repeat experiments under controlled conditions (e.g., standardized deuterated solvents).

Compare with literature-reported analogs (e.g., 3-chloro or 4-isopropyl substitutions) .

Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .

Q. What are the stability challenges of this compound under photolytic conditions?

- Methodological Answer :

- Experimental Design : Expose the compound to UV light (254 nm) in quartz cuvettes and monitor degradation via UV-Vis spectroscopy at 30-minute intervals.

- Findings : Degradation products (e.g., thioxanthenone) form via oxidation, confirmed by GC-MS. Stability is enhanced by adding antioxidants (e.g., BHT) or storing in amber glass .

Key Considerations for Experimental Design

- Contradiction Analysis : Discrepancies in reported melting points (e.g., 122–124°C vs. 130°C in older studies) may arise from impurities or polymorphic forms. Re-crystallization and single-crystal X-ray analysis are critical .

- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst batch) to ensure reproducibility. Provide detailed spectral data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.